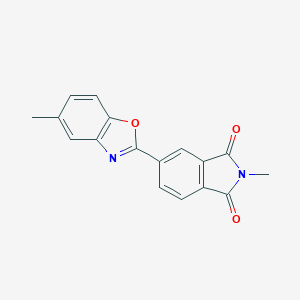
2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that has shown potential as a pharmacological agent in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione has various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity in diabetic rats.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is the lack of knowledge regarding its mechanism of action and potential side effects.
Orientations Futures
For research on 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione include further studies on its mechanism of action, potential side effects, and efficacy in treating various diseases. Additionally, studies could focus on the development of new synthetic methods for the compound and the optimization of its pharmacological properties.
Méthodes De Synthèse
The synthesis of 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione has been achieved using different methods. One such method involves the reaction of 5-methyl-1,3-benzoxazole-2-amine with phthalic anhydride in the presence of a catalyst, followed by the addition of methyl iodide and subsequent cyclization to form the desired compound.
Applications De Recherche Scientifique
2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propriétés
Nom du produit |
2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione |
|---|---|
Formule moléculaire |
C17H12N2O3 |
Poids moléculaire |
292.29 g/mol |
Nom IUPAC |
2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H12N2O3/c1-9-3-6-14-13(7-9)18-15(22-14)10-4-5-11-12(8-10)17(21)19(2)16(11)20/h3-8H,1-2H3 |
Clé InChI |
PYLDXSGSGJOIKI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)C |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(Acetyloxy)-2-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B303036.png)

![3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B303043.png)
![N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide](/img/structure/B303044.png)

![N-isobutyl-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B303048.png)
![2-(2,3-dimethylphenoxy)-N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B303049.png)
![2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide](/img/structure/B303050.png)
![2-(phenylsulfanyl)-N-(7-{[(phenylsulfanyl)acetyl]amino}-9H-fluoren-2-yl)acetamide](/img/structure/B303051.png)

![2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B303054.png)
![2-[(4-methylphenyl)sulfanyl]-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B303058.png)
![4-(2,4-dichlorophenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303059.png)